molecular formula C20H20FN3O4 B2836887 4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694462-01-6

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2836887
CAS No.: 694462-01-6
M. Wt: 385.395
InChI Key: PIBRJYJLVWJQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring substituted with a 2,4-dimethoxyphenyl group at position 4 and a 2-fluorophenyl carboxamide moiety at position 3. Its structure is derived from the Biginelli reaction framework, modified to incorporate methoxy and fluoro substituents, which enhance electronic and steric properties critical for biological interactions .

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(26)22-11)13-9-8-12(27-2)10-16(13)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBRJYJLVWJQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Position 4) Carboxamide Substituent (Position 5) Key Functional Groups Biological Activity/Properties Reference
Target Compound 2,4-dimethoxyphenyl N-(2-fluorophenyl) 2-oxo, 6-methyl Potential kinase inhibition (inferred from analogs)
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-methoxyphenyl N-(2,3-dimethylphenyl) 2-oxo, 6-methyl Not explicitly reported; structural analog
Methyl 4-(2-fluoro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-fluoro-4-methoxyphenyl Methyl ester 2-oxo, 6-methyl Thymidine phosphorylase inhibition (IC₅₀ = 12 µM)
N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-methylphenyl N-(2-methoxyphenyl) 2-oxo, 6-methyl Antioxidant (moderate H₂O₂ scavenging)
4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (ethyl ester) 3,5-bis(trifluoromethyl)phenyl Ethyl ester 2-oxo, 6-methyl Crystallographic stability studies
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine N-phenyl 2-thioxo, 4-oxo Antibacterial activity

Key Observations:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to bulkier substituents like 2,3-dimethylphenyl or 3,5-bis(trifluoromethyl)phenyl . Fluorine’s electronegativity could also improve metabolic stability.

Functional Group Influence: The carboxamide moiety in the target compound supports hydrogen bonding with active-site residues, unlike ester derivatives (e.g., methyl/ethyl carboxylates), which lack this capability . 2-oxo vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-aryl carboxamides, involving condensation of urea derivatives with β-keto esters under acidic conditions . The 2-fluorophenyl group may require protective-group strategies to avoid side reactions.

Crystallographic and Conformational Insights :

  • Analogs with fluorophenyl groups (e.g., ) exhibit dihedral angles <15° between the pyrimidine ring and aryl substituents, suggesting a planar conformation that stabilizes intermolecular interactions . The target compound’s 2,4-dimethoxyphenyl group may adopt a similar conformation, enhancing crystal packing efficiency.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Methyl Ester Analog Thioxo Analog
Molecular Weight (g/mol) 429.43 (calculated) 336.32 372.45
LogP (Predicted) 3.2 2.8 3.5
Hydrogen Bond Donors 2 1 3
Hydrogen Bond Acceptors 6 5 5

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high purity and yield of the target compound?

  • Methodology : Multi-step synthesis involving Biginelli-like cyclocondensation or modified Hantzsch reactions is common for tetrahydropyrimidine derivatives. Key steps include:

  • Step 1 : Condensation of substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde) with urea/thiourea and β-keto esters under acidic conditions.
  • Step 2 : Post-functionalization via coupling reactions (e.g., carboxamide formation using 2-fluoroaniline).
  • Optimization : Use of anhydrous solvents (DMF, DCM), controlled temperature (70–90°C), and catalytic acids (HCl, p-TsOH) to minimize side products .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization be rigorously validated for this compound?

  • Techniques :

  • NMR : Assign methoxy (δ 3.7–3.9 ppm), fluorophenyl (δ 7.1–7.4 ppm), and tetrahydropyrimidine ring protons (δ 2.5–5.5 ppm) via ¹H/¹³C NMR .
  • X-ray Crystallography : Resolve stereochemistry at C4 (R-configuration common in similar derivatives) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z ~425) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Targets : Prioritize kinases (e.g., CDK, EGFR) or inflammatory enzymes (COX-2) based on structural analogs .
  • Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity for kinases).
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
    • Controls : Include reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Core Modifications : Vary substituents at positions 2 (oxo vs. thioxo), 4 (aryl groups), and 5 (carboxamide linkers) .
  • Analog Synthesis : Prepare derivatives with alternative fluorophenyl/methoxyphenyl substitutions (e.g., 3,4,5-trimethoxyphenyl in ).
    • Data Analysis :
DerivativeR4R5IC50 (μM) vs. CDK2Selectivity Ratio (CDK2/COX-2)
Parent2,4-OMePh2-FPh0.4512:1
Analog A3,4,5-OMePh2-FPh0.3218:1
Table 1. Example SAR data for kinase selectivity optimization .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Key Factors :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 metabolism via LC-MS). Derivatives with electron-withdrawing groups (F, Cl) show improved half-lives .
  • Solubility : Use logP calculations (e.g., ClogP ~3.2) and experimental shake-flask methods. Introduce polar groups (e.g., hydroxyls) to enhance bioavailability .
    • Case Study : A fluorophenyl analog exhibited strong in vitro COX-2 inhibition (IC50 = 0.2 μM) but poor oral efficacy in murine models due to rapid glucuronidation .

Q. What computational methods aid in predicting off-target interactions?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Screen against Pharmaprojects or ChEMBL databases to identify potential off-targets (e.g., serotonin receptors) .
  • MD Simulations : Analyze binding pocket flexibility over 100-ns trajectories to assess target stability .
    • Validation : Cross-check with experimental thermal shift assays (ΔTm > 2°C indicates strong binding) .

Methodological Challenges

Q. How to address low reproducibility in biological assays for this compound class?

  • Solutions :

  • Standardize Protocols : Pre-treat cells with identical serum batches; control ambient CO2 levels during assays .
  • Batch Analysis : Use HPLC to verify compound integrity post-storage (e.g., degradation <5% over 6 months at −20°C) .

Q. What strategies mitigate racemization during synthesis?

  • Preventive Measures :

  • Chiral Auxiliaries : Employ (R)-BINOL catalysts during cyclocondensation .
  • Low-Temperature Workup : Quench reactions at 0°C to preserve stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.